N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(1H-pyrazol-1-yl)acetamide
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Description
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H15N7O2 and its molecular weight is 361.365. The purity is usually 95%.
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Scientific Research Applications
Novel Compound Synthesis and Characterization
Researchers have synthesized and characterized pyrazole-acetamide derivatives, demonstrating the effect of hydrogen bonding on self-assembly processes and antioxidant activity. These derivatives show significant antioxidant activity, highlighting the role of structural configuration in biological activities (Chkirate et al., 2019). Furthermore, the synthesis of thiazole derivatives incorporating pyrazole moieties has led to compounds with notable anti-bacterial and anti-fungal activities, underscoring the antimicrobial potential of such structures (Saravanan et al., 2010).
Coordination Complexes and Structural Analysis
Studies on coordination complexes constructed from pyrazole-acetamide derivatives reveal intricate hydrogen bonding interactions, leading to supramolecular architectures. These complexes have been characterized through various spectroscopic and crystallographic techniques, offering insights into their potential applications in material science and catalysis (Chkirate et al., 2019).
Pharmacological and Biological Activities
Investigations into heterocyclic oxadiazole and pyrazoles have evaluated their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have shown binding and moderate inhibitory effects across various assays, suggesting their potential in drug development for addressing inflammation and pain, as well as their antioxidant capabilities (Faheem, 2018).
Properties
IUPAC Name |
N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2/c26-16(12-25-9-3-6-21-25)22-14-5-2-1-4-13(14)10-17-23-18(24-27-17)15-11-19-7-8-20-15/h1-9,11H,10,12H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUCUNXULDHBNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)CN4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.